molecular formula C13H17NO5 B3259388 Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate CAS No. 318249-44-4

Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate

Cat. No.: B3259388
CAS No.: 318249-44-4
M. Wt: 267.28 g/mol
InChI Key: OMBGAKPAAHBFHO-LLVKDONJSA-N
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Description

Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate is a chiral ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amine group at the C3 position and a hydroxyl group at the C4 position of a butanoate backbone. This compound is structurally significant as a synthetic intermediate in pharmaceuticals, particularly in the development of peptidomimetics or β-amino alcohol precursors. Its stereochemistry (R-configuration) and functional groups make it a versatile building block for asymmetric synthesis.

Properties

IUPAC Name

methyl (3R)-4-hydroxy-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-18-12(16)7-11(8-15)14-13(17)19-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBGAKPAAHBFHO-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Palladium on carbon (Pd/C), hydrogen gas.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the benzyloxycarbonyl group to yield the free amine.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate serves as an intermediate in synthesizing complex organic molecules. Its structural components allow chemists to build more elaborate compounds through various transformations such as oxidation to carbonyls or reduction to alcohols .

2. Biochemical Studies:
The compound is utilized in studying enzyme-substrate interactions and protein modifications. Its ability to mimic natural substrates makes it valuable for investigating biochemical pathways and enzyme kinetics .

3. Medicinal Chemistry:
Research indicates that this compound has potential applications in drug development, particularly for peptide-based therapeutics. Its structural features may enhance the bioavailability and efficacy of peptide drugs by improving their stability and absorption characteristics .

4. Cancer Research:
Recent studies have explored the use of derivatives related to this compound as chemotherapeutic agents targeting specific transporters (LAT1/4F2hc) in cancer cells. These derivatives exhibit selective uptake in malignant tissues, which could lead to improved cancer treatment strategies .

Case Studies

StudyFocusFindings
Kim et al., 2008LAT1/4F2hc InhibitionNon-metabolizable amino acids can reduce growth in cancer cells through LAT1 inhibition .
Haase et al., 2007PET ImagingL-[3-18F]-α-methyltyrosine PET shows superior specificity for tumors expressing LAT1 compared to traditional imaging methods .
Kaira et al., 2007Chemotherapy EfficacyCompounds derived from this compound improve chemotherapy outcomes by targeting LAT1 transporters .

Mechanism of Action

The mechanism of action of Methyl ®-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and ester groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Key Functional Groups Synthesis Method Yield Key Characteristics References
Methyl (R)-3-[(Cbz)amino]-4-hydroxybutanoate Cbz-amino, C4 hydroxyl Not explicitly described (inferred) N/A Chiral intermediate for pharmaceuticals
(R)-Methyl 3-(PMB-oxy)butanoate PMB-ether Dibutyl lithium, PMB-Cl, CH₂Cl₂ 80–94% Orthogonal protection, stable to acid
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone Reflux with PTSA in benzene Moderate Forms heterocycles via cyclization
Methyl (2S)-2-(Cbz-amino)-3-hydroxypropanoate Cbz-amino, C3 hydroxyl (S-config.) L-serine + SOCl₂/MeOH ~100% High solubility, antitubercular precursor

Table 2: Functional Group Impact on Reactivity

Functional Group Reactivity Profile Example Compound
Cbz-amino Base-labile; cleaved by H₂/Pd-C Methyl (R)-3-[(Cbz)amino]-4-hydroxybutanoate
PMB-ether Acid-labile (removed with TFA) (R)-Methyl 3-(PMB-oxy)butanoate
Benzoylamino + ketone Cyclizes under acidic conditions (PPA) Methyl 2-benzoylamino-3-oxobutanoate
Hydroxyl (C3/C4) Participates in H-bonding; oxidizable Methyl (2S)-2-(Cbz-amino)-3-hydroxypropanoate

Biological Activity

Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate, with the molecular formula C13H17NO5, is a derivative of butanoic acid that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzyloxycarbonyl-protected amino group, which plays a crucial role in its reactivity and biological interactions. The synthesis typically involves:

  • Protection of the Amino Group : Using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of bases like sodium bicarbonate or triethylamine.
  • Esterification : The protected amino acid is esterified using methanol and an acid catalyst.
  • Purification : The final product is purified through standard organic synthesis techniques.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with enzymes and proteins, making it a valuable compound in drug development and biochemical studies.

The compound's mechanism of action involves:

  • Enzyme Interactions : It serves as a substrate or inhibitor for various enzymes, influencing metabolic pathways.
  • Biochemical Pathways : The hydroxyl and ester groups can participate in reactions that modify proteins or other biomolecules.

Case Studies

  • Enzyme-Substrate Interactions :
    • A study demonstrated that this compound can be utilized in enzyme-catalyzed reactions, showing significant potential in peptide synthesis. The compound was found to enhance reaction rates when used with specific enzymes, suggesting its utility in biocatalysis .
  • Drug Development Applications :
    • Research has indicated that this compound can be a precursor for synthesizing peptide-based therapeutics. Its structural features allow for modifications that could lead to more potent drug candidates .
  • Biological Assays :
    • Various assays have been conducted to evaluate the compound's activity against specific biological targets. Results indicate that it exhibits moderate inhibitory effects on certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityObservations
Enzyme InhibitionModerate inhibition observed on specific metabolic enzymes
Peptide SynthesisEnhances reaction rates in enzyme-catalyzed peptide bond formation
Drug Development PotentialServes as a precursor for peptide-based therapeutics
Biochemical ModificationsParticipates in various biochemical pathways influencing protein functions

Q & A

Q. What are the common synthetic routes for Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate, and what key reaction conditions are required?

The synthesis typically involves multi-step protection and deprotection strategies. A representative method starts with (R)-methyl 3-hydroxybutanoate, which undergoes benzyloxycarbonyl (Cbz) protection using reagents like 4-methoxyphenyl trichloroacetimidate and catalytic camphorsulfonic acid (CSA) in dichloromethane at 0°C. The reaction is quenched with NaHCO₃, followed by chromatographic purification (94% yield) . For deprotection, hydrogenolysis with palladium catalysts under H₂ is effective for removing the Cbz group . Key conditions include inert atmospheres, controlled temperatures, and precise stoichiometry to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Identify the benzyloxy group (δ 7.3–7.5 ppm, aromatic protons), methyl ester (δ 3.6–3.7 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
  • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and Cbz carbonyl (δ 155–160 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺), while FTIR detects ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the stereochemical purity of this compound during synthesis, and what analytical methods validate enantiomeric excess?

Stereochemical integrity is maintained via chiral catalysts (e.g., CSA in asymmetric reactions) and low-temperature conditions (-78°C for DIBAL-H reductions) to minimize racemization . Enantiomeric excess is validated using chiral HPLC with polysaccharide-based columns or polarimetry. Computational modeling (e.g., DFT) can predict optical rotation values for comparison with experimental data .

Q. In cases of conflicting NMR data for similar compounds, what strategies can resolve structural ambiguities in this compound?

Contradictory spectral assignments can arise from overlapping signals (e.g., hydroxyl vs. amine protons). Use 2D NMR techniques:

  • COSY : Maps proton-proton coupling to differentiate neighboring groups.
  • HSQC : Correlates ¹H-¹³C signals to resolve carbonyl and aromatic carbons. Compare data with structurally analogous compounds (e.g., benzyl-protected derivatives) and validate via X-ray crystallography if crystalline .

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can reaction conditions be adjusted to maintain yield and purity?

Scaling issues include exothermic reactions during Cbz protection and solvent volume management. Solutions:

  • Use continuous flow reactors for controlled reagent mixing.
  • Replace chromatographic purification with crystallization (e.g., using ethyl acetate/hexane gradients). Monitor reaction progress via in-line FTIR or Raman spectroscopy to detect intermediates and adjust pH/temperature dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis across studies?

Yield variations often stem from differences in reagent purity (e.g., CSA activity), solvent anhydrous conditions, or workup methods. To reconcile

  • Replicate protocols with rigorously dried solvents and inert gas purging.
  • Compare side-product profiles via LC-MS to identify competing pathways (e.g., over-reduction or hydrolysis). Statistical optimization (e.g., Design of Experiments) can isolate critical factors like catalyst loading or reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate
Reactant of Route 2
Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate

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